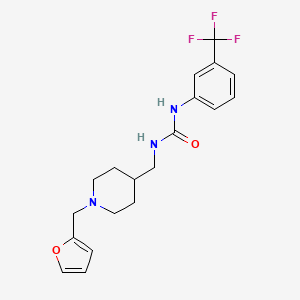
1-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound has shown promising results in preclinical studies and is currently being investigated in clinical trials for the treatment of various cancers. The purpose of
Applications De Recherche Scientifique
Inhibition of Soluble Epoxide Hydrolase and Pain Management
One notable application of derivatives similar to the chemical compound is in the inhibition of human and murine soluble epoxide hydrolase (sEH). Research has demonstrated that certain 1,3-disubstituted ureas with a piperidyl moiety exhibit substantial improvements in pharmacokinetic parameters over previous inhibitors. These novel sEH inhibitors have shown significant potency in reducing hyperalgesia, measured by mechanical withdrawal threshold in vivo, suggesting their potential in managing inflammatory pain without focusing on drug dosage or side effects (Rose et al., 2010).
Synthesis of Novel Pyridine and Naphthyridine Derivatives
Research into the synthesis of novel compounds utilizing the furan-2-ylmethyl group has led to the creation of new pyridine and naphthyridine derivatives. These compounds have been synthesized through reactions involving furan- or thiophen-2-ylethylidene)malononitriles, demonstrating the versatility of the furan-2-ylmethyl group in the development of potentially bioactive molecules (Abdelrazek et al., 2010).
Imaging of Microglia and Neuroinflammation
The compound has applications in the field of neuroimaging, specifically in the visualization of microglia, a type of glial cell in the brain associated with neuroinflammation. Derivatives of the compound have been used to develop PET radiotracers specific for CSF1R, a microglia-specific marker. This has implications for studying the contributions of reactive microglia and disease-associated microglia to neuroinflammation in vivo, providing a tool for the noninvasive imaging of these cells in various neuropsychiatric disorders (Horti et al., 2019).
Development of Anticancer Agents
The structural motif of the compound serves as a foundation for the synthesis of new anticancer agents. For instance, a series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. This research showcases the potential of derivatives for use in cancer therapy, highlighting their significant antiproliferative effects and positioning them as potential BRAF inhibitors for further investigation (Feng et al., 2020).
Antimicrobial Activity
Derivatives of the compound have been explored for their antimicrobial properties. For example, synthesized compounds based on the furan-2-ylmethyl group have shown a broad spectrum of activity against various pathogens, suggesting their potential for development into novel antimicrobial agents. This research emphasizes the versatility of the furan-2-ylmethyl group in contributing to the synthesis of compounds with beneficial biological activities (Donlawson et al., 2020).
Propriétés
IUPAC Name |
1-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F3N3O2/c20-19(21,22)15-3-1-4-16(11-15)24-18(26)23-12-14-6-8-25(9-7-14)13-17-5-2-10-27-17/h1-5,10-11,14H,6-9,12-13H2,(H2,23,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNSANEGXCUUYMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=CC=CC(=C2)C(F)(F)F)CC3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

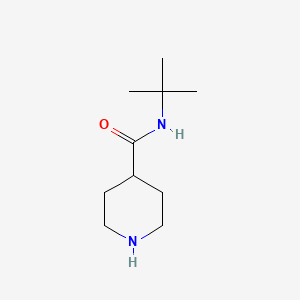
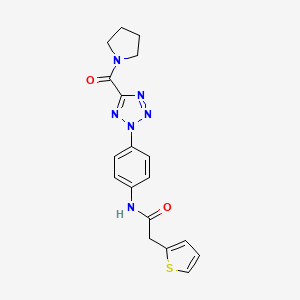
![(E)-3-(2-chlorophenyl)-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acrylamide](/img/structure/B2413276.png)
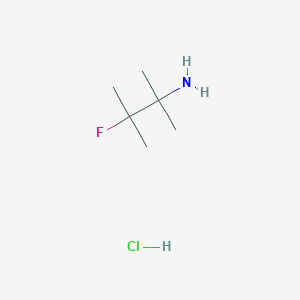
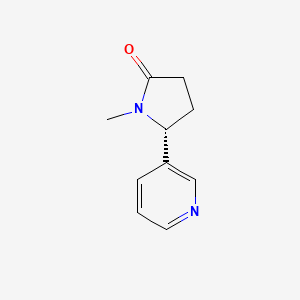

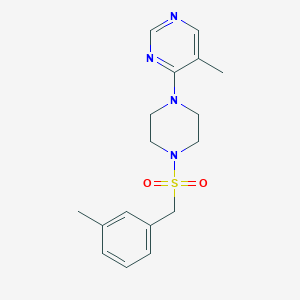
![[3-(5-Chloro-2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2413283.png)
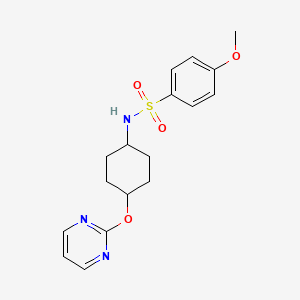
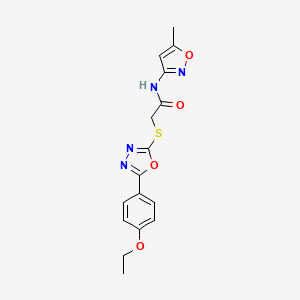
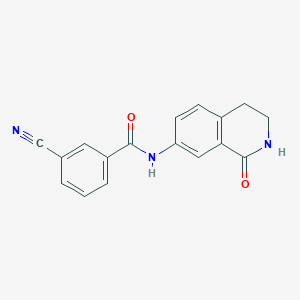
![7-(3-chloro-4-methylphenyl)-N-(3-chlorobenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2413287.png)
![Ethyl 3-[[4-(tetrazol-1-yl)benzoyl]amino]benzoate](/img/structure/B2413289.png)
